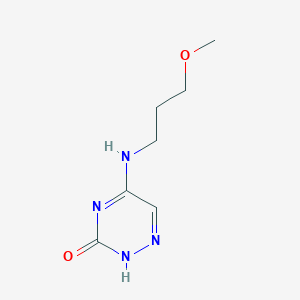![molecular formula C21H23N5O3 B254323 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of benzaldehyde and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it has been reported that this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the production of nitric oxide and pro-inflammatory cytokines, which suggests its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been reported to exhibit anti-inflammatory and anti-microbial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments is its potential as a fluorescent probe for the detection of zinc ions in biological systems. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved properties.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. Its anti-tumor, anti-inflammatory, and anti-microbial activities have been investigated, and it has been found to exhibit various biochemical and physiological effects. The limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity. However, the future directions for research on this compound are promising, and it may lead to the discovery of new therapeutic agents and fluorescent probes.
Métodos De Síntesis
The synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported using different methods. One of the methods involves the reaction of 4-methylbenzyl alcohol with 3-ethoxy-4-hydroxybenzaldehyde in the presence of acetic acid to form the intermediate compound. This intermediate compound is then reacted with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of acetic acid and refluxed to obtain the final product.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has also been investigated for its potential as a fluorescent probe for the detection of zinc ions in biological systems.
Propiedades
Fórmula molecular |
C21H23N5O3 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
5-[(2E)-2-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C21H23N5O3/c1-4-28-19-11-17(12-22-25-20-15(3)24-26-21(27)23-20)9-10-18(19)29-13-16-7-5-14(2)6-8-16/h5-12H,4,13H2,1-3H3,(H2,23,25,26,27)/b22-12+ |
Clave InChI |
YZJGGGAYALFYBG-WSDLNYQXSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=O)NN=C2C)OCC3=CC=C(C=C3)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2C)OCC3=CC=C(C=C3)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2C)OCC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)

![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)
